molecular formula C17H17ClN2O3 B6624018 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide

3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide

Cat. No.: B6624018
M. Wt: 332.8 g/mol
InChI Key: AENSNMPKMRRWDX-UHFFFAOYSA-N
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Description

3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with chloro, hydroxy, and methoxy groups, along with a pyridinylcyclopropylmethyl moiety, which contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-23-13-9-11(8-12(18)15(13)21)16(22)20-10-17(5-6-17)14-4-2-3-7-19-14/h2-4,7-9,21H,5-6,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENSNMPKMRRWDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)NCC2(CC2)C3=CC=CC=N3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-hydroxy-5-methoxybenzoic acid and 2-(chloromethyl)pyridine.

    Formation of Benzamide Core: The benzoic acid derivative is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.

    Amidation Reaction: The acid chloride is then reacted with 1-(pyridin-2-yl)cyclopropylamine under basic conditions (e.g., triethylamine) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to improve reaction rates and yields.

    Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO₄.

    Reduction: H₂/Pd, LiAlH₄, or NaBH₄.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions to enhance selectivity and efficiency.

    Material Science: Incorporated into polymers to improve mechanical and thermal properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.

    Protein Binding: Used in binding studies to understand protein-ligand interactions.

Medicine

    Drug Development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.

    Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Industry

    Chemical Synthesis: Employed in the synthesis of complex organic molecules.

    Analytical Chemistry: Used as a standard or reagent in analytical methods.

Mechanism of Action

The mechanism by which 3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-hydroxy-5-methoxybenzamide: Lacks the pyridinylcyclopropylmethyl group, resulting in different biological activities.

    4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide: Lacks the chloro group, affecting its reactivity and binding properties.

Uniqueness

3-chloro-4-hydroxy-5-methoxy-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridinylcyclopropylmethyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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